molecular formula C9H8N2O B154303 2-Hydroxy-3-methylquinoxaline CAS No. 14003-34-0

2-Hydroxy-3-methylquinoxaline

Cat. No. B154303
CAS RN: 14003-34-0
M. Wt: 160.17 g/mol
InChI Key: BMIMNRPAEPIYDN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylquinoxaline is a derivative of quinoxaline, a heterocyclic compound with a structure based on a fused benzene and pyrazine ring. The presence of a hydroxyl group and a methyl group on the quinoxaline core can significantly influence its chemical and physical properties, as well as its potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, a two-step synthesis involving the treatment of trimethoxytoluene with hydrogen peroxide under metal-free conditions followed by free-radical alkylation has been described, although this particular method does not directly pertain to 2-Hydroxy-3-methylquinoxaline . Another relevant synthesis approach involves the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, leading to a range of products including pyrazolines and triazoloquinoxalines . These methods highlight the reactivity of quinoxaline derivatives and the potential to modify the quinoxaline core to introduce various substituents.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be complex and is influenced by the substituents on the quinoxaline ring. For example, the crystal structure of a substituted quinoxaline-di-N-oxide shows a planar molecule with specific bond lengths and angles, which can be crucial for its biological activity and interaction with other molecules . The molecular conformation can also be affected by intermolecular hydrogen bonds, as seen in the crystal structure of a copper(I) complex of 2-hydroxyquinoxaline, where the ligands are linked by double hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Quinoxaline derivatives undergo a variety of chemical reactions. The reaction of 2-cyano-3-hydroxyquinoxaline 1-oxide with aniline leads to deoxygenation and displacement of the nitrile group, forming 2-anilino-quinoxalines . This demonstrates the reactivity of the N-oxide group and the potential for nucleophilic substitution reactions. Additionally, the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones results in the formation of several unexpected products, indicating a complex reaction pathway that includes equilibrium between different tautomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-methylquinoxaline and related compounds have been studied through experimental and theoretical methods. Thermochemical studies have provided insights into the standard molar enthalpies of formation and sublimation of these compounds . Theoretical calculations using density functional theory have been performed to obtain stable geometries and assess relative stability, which are in good agreement with experimental findings . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

Thermochemical Properties

The thermochemical and theoretical studies of 2-Hydroxy-3-methylquinoxaline have been extensively researched. Silva et al. (2000) conducted a study that derived the standard molar enthalpies of formation for 2-Hydroxy-3-methylquinoxaline using static bomb combustion calorimetry and Calvet microcalorimetry. This research is significant for understanding the energetics of nitrogen heterocycles and the effect of substituents on these compounds (Silva et al., 2000).

Synthetic Applications

2-Hydroxy-3-methylquinoxaline has been used in various synthetic applications. Keiko et al. (2013) reported the one-pot synthesis of heterocyclic compounds like 2-methylquinoxaline using methylglyoxal generated in situ from 2-alkoxypropenals. This approach demonstrates the compound's role in facilitating efficient synthetic routes for heterocycles (Keiko et al., 2013).

Antimicrobial Activity

The antimicrobial properties of 2-Hydroxy-3-methylquinoxaline derivatives have been a subject of research. Singh et al. (2010) explored the synthesis of new quinoxaline derivatives, including 2-Hydroxy-3-methylquinoxaline, to assess their antimicrobial activity. The study concluded that certain derivatives exhibited promising antimicrobial properties, highlighting the potential pharmaceutical applications of these compounds (Singh et al., 2010).

Anti-Inflammatory Properties

Additionally, research has been conducted on the anti-inflammatory properties of 2-Hydroxy-3-methylquinoxaline derivatives. Singh et al. (2010) synthesized a series of thioether derivatives of 2-Chloro-3-methylquinoxaline and evaluated their in vivo anti-inflammatory activity. The study found that several compounds showed significant anti-inflammatory activity, suggesting potential therapeutic applications (Singh et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name

3-methyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIMNRPAEPIYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161219
Record name 2-Quinoxalinol, 3-methyl-
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxy-3-methylquinoxaline

CAS RN

14003-34-0
Record name 3-Methyl-2(1H)-quinoxalinone
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Record name 2-Quinoxalinol, 3-methyl-
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Record name 2-Hydroxy-3-methylquinoxaline
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Record name 3-methylquinoxalin-2-ol
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Synthesis routes and methods I

Procedure details

Reaction between 1,2-phenylene-diamine and pyruvic acid gave after recrystallisation (EtOH) the title compound as a beige solid;
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Synthesis routes and methods II

Procedure details

A solution of benzene-1,2-diamine (10.8 g, 100 mmol) in ethanol (500 mL) was treated with a solution of ethyl-2-oxopropanoate (11.22 g, 110 mmol) slowly at 0° C., and the resulting suspension was stirred at room temperature for 1 h, then filtered. An off-white solid was collected (15.85 g). MS (ESI): m/z 161 [M+H]+.
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
MAV Ribeiro da Silva, MAR Matos… - The Journal of …, 2000 - ACS Publications
… and 2-hydroxy-3-methylquinoxaline were purified by repeated … ± 0.00022 for 2-hydroxy-3-methylquinoxaline. Purity was also … For 2-hydroxy-3-methylquinoxaline, the same calorimeter …
Number of citations: 19 pubs.acs.org
GWH Cheesman - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
As methyl sulphate had proved to be an N-methylating agent for the above mentioned hydroxyquinoxalines, it was decided to re-investigate the report (Stevens, Pfister, and Wolf, J. Amer…
Number of citations: 4 pubs.rsc.org
YJ L'Italien, CK Banks - Journal of the American Chemical Society, 1951 - ACS Publications
A new group of factors, the folinic acid group, has recently been reported tobe more effective than pteroylglutamic acid in preventing the toxicity of x-methylfolic acid for Lactobacillus …
Number of citations: 32 pubs.acs.org
GT Newbold, FS Spring - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… similar to that of 2-hydroxy-3-methylquinoxaline … Crystallisation from aqueous ethanol gave 2-hydroxy-3-methylquinoxaline as needles, mp 245" not depressed when mixed with an …
Number of citations: 38 pubs.rsc.org
GWH Cheeseman - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Analogous relations were observed between the spectra of 2-hydroxy-3-methylquinoxaline and its N- and O-methyl derivatives both as neutral molecules and as cations (Table). The …
Number of citations: 12 pubs.rsc.org
G Gupta, DP Singh, AK Mishra - Chem Sci Trans, 2013 - Citeseer
… Abstract: A series of quinoxaline derivatives were synthesized by doing molecular modifications at C-3 methyl group of 2-hydroxy-3-methylquinoxaline nucleus. The synthesis was …
Number of citations: 5 citeseerx.ist.psu.edu
M Munk, HP Schultz - Journal of the American Chemical Society, 1952 - ACS Publications
… tedious, initial experimental work was carried out on 2-hydroxy-3methylquinoxaline. Treatment of this compound with phosphorus oxychloride gave 2-chloro-3methylquinoxaline. …
Number of citations: 12 pubs.acs.org
MA Verity, R Gallagher, WJ Brown - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… fluorescent derivative, 2-hydroxy-3-methylquinoxaline, on condensation of pyruvate with o-phenylenediamine in acid medium. 3. 2-Hydroxy-3-methylquinoxaline fluoresces strongly in …
Number of citations: 11 www.ncbi.nlm.nih.gov
W Dawson, GT Newbold, FS Spring - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… It would thus appear to be a chlorosubstituted 2-hydroxy-3-methylquinoxaline, and the side chain, since it does not carry the halogen substituent must be at position 5, 6, 7, or 8 (ie, the …
Number of citations: 8 pubs.rsc.org
DP Singh, SK Deivedi, SR Hashim, RG Singhal - Pharmaceuticals, 2010 - mdpi.com
… of these facts we decided to synthesize some new quinoxaline derivatives incorporating aromatic aldehyde and aromatic amine moieties attached to a 2-hydroxy-3-methylquinoxaline …
Number of citations: 93 www.mdpi.com

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